Cas no 1245916-14-6 (Alirocumab)

Alirocumab structure
Alirocumab structure
商品名:Alirocumab
CAS番号:1245916-14-6
MF:C3H9Na2O6P
メガワット:218.053264379501
CID:4555794
PubChem ID:88214187

Alirocumab 化学的及び物理的性質

名前と識別子

    • Alirocumab
    • Praluent
    • REGN 727
    • SAR 236553
    • BCP25199
    • CID 88214187
    • BA165582
    • SCHEMBL7870957
    • 1245916-14-6
    • Alirocumab?
    • B0084-007210
    • インチ: 1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;
    • InChIKey: CATWCRUATKKAAQ-UHFFFAOYSA-N
    • ほほえんだ: P(=O)(O)(O)OCC(CO)O.[Na].[Na]

計算された属性

  • せいみつぶんしりょう: 217.99321356 g/mol
  • どういたいしつりょう: 217.99321356 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 129
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 107
  • ぶんしりょう: 218.05

Alirocumab 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
A003-25mg
Alirocumab
1245916-14-6
25mg
$700.0 2023-09-15
TargetMol Chemicals
T9916-1mg
Alirocumab
1245916-14-6 24.7 mg/mL
1mg
¥ 3480 2024-07-20
TargetMol Chemicals
T9916-10mg
Alirocumab
1245916-14-6 24.7 mg/mL
10mg
¥ 10500 2024-07-20
Aaron
AR009KFY-1mg
Alirocumab
1245916-14-6 95%
1mg
$344.00 2025-02-11
TargetMol Chemicals
T9916-5mg
Alirocumab
1245916-14-6 24.7 mg/mL
5mg
¥ 7780 2024-07-20
Aaron
AR009KFY-5mg
Alirocumab
1245916-14-6 95%
5mg
$1221.00 2025-02-11
1PlusChem
1P009K7M-1mg
Alirocumab
1245916-14-6 97%
1mg
$552.00 2024-07-10
TargetMol Chemicals
T9916-50mg
Alirocumab
1245916-14-6 24.7 mg/mL
50mg
2024-07-20
A2B Chem LLC
AE45298-2mg
Alirocumab
1245916-14-6 4%
2mg
$458.00 2024-04-20
TargetMol Chemicals
T9916-1 mg
Alirocumab
1245916-14-6 20mg/ml
1mg
¥ 6,987 2023-07-11

Alirocumab 関連文献

Alirocumabに関する追加情報

Latest Research Insights on Alirocumab (CAS: 1245916-14-6) in Cardiovascular Disease Management

Alirocumab, a monoclonal antibody targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), has emerged as a pivotal therapeutic agent in the management of hypercholesterolemia and cardiovascular diseases. The compound, identified by CAS number 1245916-14-6, functions by inhibiting PCSK9-mediated degradation of low-density lipoprotein receptors (LDLR), thereby enhancing LDL cholesterol (LDL-C) clearance from the bloodstream. Recent clinical trials and mechanistic studies have further elucidated its efficacy, safety profile, and potential applications in diverse patient populations.

A 2023 multicenter phase IV trial (ODYSSEY OUTCOMES follow-up) demonstrated sustained LDL-C reduction of ≥50% over 5 years with alirocumab, correlating with a 15% relative risk reduction in major adverse cardiovascular events (MACE) compared to placebo. Notably, the study highlighted the drug's particular benefit in high-risk subgroups, including patients with familial hypercholesterolemia (FH) or diabetes mellitus. Advanced lipoprotein particle analysis revealed that alirocumab not only decreases LDL particle number but also modifies lipoprotein(a) [Lp(a)] metabolism, suggesting pleiotropic effects beyond LDLR modulation.

Structural biology research has provided new insights into the molecular interactions between alirocumab and PCSK9. Cryo-EM studies published in Nature Structural & Molecular Biology (2024) resolved the 1245916-14-6-PCSK9 complex at 2.8 Å resolution, identifying critical binding epitopes in the catalytic domain of PCSK9. This structural knowledge is informing the development of next-generation PCSK9 inhibitors with improved pharmacokinetic properties. Concurrently, population pharmacokinetic modeling has established optimized dosing regimens for special populations, including those with renal impairment.

Emerging applications of alirocumab are being explored in neuroinflammatory conditions, leveraging its ability to cross the blood-brain barrier. Preclinical models of Alzheimer's disease show that 1245916-14-6 reduces β-amyloid plaque formation by modulating brain cholesterol homeostasis, with phase II trials (NCT05266547) currently investigating cognitive outcomes. However, real-world evidence studies caution about variable patient adherence due to subcutaneous administration, prompting development of oral formulations and combination therapies.

The biosimilar landscape for 1245916-14-6 is evolving rapidly, with three candidates entering phase III trials in 2024. Analytical comparability studies using high-resolution mass spectrometry confirm structural homology ≥98.7% for lead biosimilars, though subtle glycosylation pattern differences may influence immunogenicity profiles. Health economic analyses suggest that biosimilar competition could reduce treatment costs by 40-60%, potentially expanding access to this transformative therapy.

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:1245916-14-6)Alirocumab
GL03
清らかである:97%+
はかる:100mg
価格 ($):2000